1-(ethoxymethyl)-1H-pyrazol-4-amine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, EC number, and various synonyms .
Synthesis Analysis
Synthesis analysis involves studying the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, reaction conditions, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Synthesis and Characterization
1-(Ethoxymethyl)-1H-pyrazol-4-amine serves as a precursor for synthesizing various pyrazole derivatives, which have been characterized for their structural properties and potential biological activities. For instance, pyrazole derivatives synthesized from reactions involving hydroxymethyl pyrazole derivatives have been characterized through techniques like FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography. These compounds have shown potential biological activities against breast cancer and microbes, emphasizing the significance of this compound in medicinal chemistry (Titi et al., 2020).
Biological Activity
The compound has been utilized in creating heterocycles with demonstrated biological activities against bacteria, filamentous fungi, and tumor cells, albeit not effective against yeasts. This underscores its role in developing new therapeutic agents with broad biological activities (Černuchová et al., 2005).
Development of N-fused Heterocycles
This compound has been crucial in the development of N-fused heterocycles, contributing significantly to the synthesis of novel compounds. These compounds are synthesized through condensation processes involving pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields. This synthesis pathway highlights the compound's versatility in creating pharmacologically relevant structures (Ghaedi et al., 2015).
Antitumor Activity
New tripodal compounds synthesized from this compound have been evaluated for their cytotoxic properties against tumor cell lines. These compounds have shown significant cytotoxic activity, particularly against mastocytome murine (P815) and carcinoma of human larynx (Hep) cell lines, indicating their potential in cancer therapy (Kodadi et al., 2007).
Catalyst in Chemical Synthesis
Moreover, this compound has been used as a catalyst in chemical synthesis processes, including intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating its utility in facilitating complex chemical reactions under mild conditions. This application underscores its importance in synthetic organic chemistry, enabling the efficient creation of aminated products (Wu et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including HIV .
Mode of Action
This interaction could potentially inhibit the activity of the target protein, thereby affecting the life cycle of the virus .
Biochemical Pathways
It is reasonable to assume that the compound could affect pathways related to the life cycle of viruses, given its potential interaction with the gag-pol polyprotein .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of the compound . It involves processes such as absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and excretion from the body .
Result of Action
Given its potential interaction with the gag-pol polyprotein, it could potentially inhibit the life cycle of certain viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the pH of the environment, temperature, presence of other compounds, and more . .
Safety and Hazards
Properties
IUPAC Name |
1-(ethoxymethyl)pyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-4-6(7)3-8-9/h3-4H,2,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMKDPEKVDTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292258 | |
Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-32-6 | |
Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethoxymethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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